Ethyl 2-amino-4-phenylbutanoate

Catalog No.
S9041891
CAS No.
46460-24-6
M.F
C12H17NO2
M. Wt
207.27 g/mol
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Ethyl 2-amino-4-phenylbutanoate

CAS Number

46460-24-6

Product Name

Ethyl 2-amino-4-phenylbutanoate

IUPAC Name

ethyl 2-amino-4-phenylbutanoate

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3

InChI Key

WFLQXECQLHZKMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N

Ethyl 2-amino-4-phenylbutanoate is an organic compound with the molecular formula C12H17NO2C_{12}H_{17}NO_2. It is characterized by an ethyl ester group, an amino group, and a phenyl group attached to a butanoate backbone. This compound is often utilized in the synthesis of various pharmaceuticals, particularly as a precursor for angiotensin-converting enzyme inhibitors, which are important in the treatment of hypertension and other cardiovascular conditions . Ethyl 2-amino-4-phenylbutanoate exists in two enantiomeric forms, with the (R)-enantiomer being particularly significant in biological applications due to its higher activity in certain biochemical pathways .

  • Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to generate primary or secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Major Products from Reactions

  • Oxidation: Formation of ketones or carboxylic acids.
  • Reduction: Production of amines or alcohols.
  • Substitution: Generation of substituted amines or esters.

Ethyl 2-amino-4-phenylbutanoate exhibits significant biological activity, primarily due to its role as a precursor for angiotensin-converting enzyme inhibitors. These inhibitors prevent the formation of angiotensin II, a peptide that causes blood vessels to constrict, thereby lowering blood pressure . Additionally, this compound may influence various cellular functions, including cell signaling pathways and gene expression, through its interactions with enzymes and other biomolecules .

There are several established methods for synthesizing ethyl 2-amino-4-phenylbutanoate:

  • Condensation Reaction: A common approach involves the reaction of ethyl acetoacetate with benzylamine under acidic conditions, followed by reduction.
  • Grignard Reaction: Another method includes generating a Grignard reagent from beta-bromophenylethane and magnesium, which then reacts with diethyl oxalate to form the desired compound.
  • Microbial Reduction: Ethyl 2-oxo-4-phenylbutanoate can be reduced using microbial cultures such as Rhodotorula minuta or Candida holmii, yielding high enantiomeric excesses of the (R)-enantiomer .

Ethyl 2-amino-4-phenylbutanoate is primarily used in pharmaceutical applications:

  • Precursor for Drugs: It serves as an important intermediate in the synthesis of antihypertensive medications.
  • Biochemical Research: Its unique structure allows researchers to study enzyme interactions and metabolic pathways related to blood pressure regulation and other physiological processes.

Studies have indicated that ethyl 2-amino-4-phenylbutanoate interacts with various enzymes and proteins, influencing biochemical pathways involved in hypertension and metabolic regulation. Its ability to act as a substrate or inhibitor for specific enzymes highlights its potential therapeutic applications .

Several compounds share structural similarities with ethyl 2-amino-4-phenylbutanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 2-amino-3-phenylpropanoateSimilar backbone with a different position for phenylDifferent reactivity due to phenyl position change
Ethyl 2-amino-2-methylbutanoateContains a methyl group instead of a phenyl groupAlters hydrophobicity and biological interactions
Ethyl (R)-2-hydroxy-4-phenylbutanoateHydroxyl group additionImportant for synthesizing various anti-hypertensive drugs

Ethyl 2-amino-4-phenylbutanoate is unique due to the specific positioning of the amino and phenyl groups on the butanoate backbone. This arrangement influences its reactivity and interactions compared to similar compounds, enhancing its hydrophobic properties and binding affinity in biological systems .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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